

commercial suppliers of (R)-4-(Boc-amino)-6-methylheptanoic acid

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Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303

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An In-depth Technical Guide to Commercial Suppliers and Quality Control of (R)-4-(Boc-amino)-6-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **(R)-4-(Boc-amino)-6-methylheptanoic acid** (CAS No: 146453-32-9), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document offers a comparative summary of commercial suppliers, detailed experimental protocols for quality control, and a logical workflow for supplier selection to aid researchers in sourcing high-quality reagents for their work.

Commercial Supplier Overview

(R)-4-(Boc-amino)-6-methylheptanoic acid, also known as Boc-y-L-leucine, is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several vendors to facilitate a comparative analysis for procurement.

Supplier	Purity Specification	Available Quantities	Storage Conditions	Analytical Method(s) Cited
P212121	> 98.0%	100 mg, 250 mg, 1 g, 5 g	-15°C	Not specified on product page
Chem-Impex International, Inc.	≥ 98%	100 mg, 250 mg, 1 g, 5 g	0-8°C	NMR
Watanabe Chemical Industries, Ltd.	Inquire for details	Inquire for details	Inquire for details	Inquire for details
Chemsky (Shanghai) International Co., Ltd.	Inquire for details	Inquire for details	Inquire for details	Inquire for details

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocols: Quality Control of (R)-4-(Boc-amino)-6-methylheptanoic Acid

Ensuring the purity and structural integrity of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is critical for its successful application in research and development. The following are detailed methodologies for key analytical techniques used for quality control of Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and assess the purity of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
 - Expected Chemical Shifts (δ):
 - ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
 - A multiplet corresponding to the proton on the α -carbon to the nitrogen.
 - Multiplets corresponding to the protons of the heptanoic acid backbone.
 - A broad singlet corresponding to the carboxylic acid proton.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Expected Chemical Shifts (δ):
 - Signals corresponding to the quaternary and methyl carbons of the Boc group.
 - A signal for the carbonyl carbon of the carbamate.
 - Signals for the carbons of the heptanoic acid chain, including the carboxylic acid carbonyl.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Reference the spectra to the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to confirm the proton ratios.

- Assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule to verify the structure. The absence of significant impurity peaks will confirm the compound's purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **(R)-4-(Boc-amino)-6-methylheptanoic acid** by separating it from any potential impurities.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
- HPLC System and Conditions:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is typically suitable.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
 - Gradient Program: A typical gradient might be:
 - 0-20 min: 5% to 95% B
 - 20-25 min: 95% B
 - 25-30 min: 95% to 5% B
 - 30-35 min: 5% B
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 210-220 nm.
 - Injection Volume: 10 μL .

- Data Analysis:
 - Integrate the peak areas of the chromatogram.
 - Calculate the purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for the ionization technique to be used (e.g., methanol for electrospray ionization - ESI).
- Mass Spectrometry Analysis:
 - Infuse the sample into the mass spectrometer.
 - Acquire the mass spectrum in either positive or negative ion mode.
 - Expected m/z values:
 - Positive ion mode ($[M+H]^+$): $C_{13}H_{25}NO_4 + H^+ = 260.18$
 - Positive ion mode ($[M+Na]^+$): $C_{13}H_{25}NO_4 + Na^+ = 282.16$
 - Negative ion mode ($[M-H]^-$): $C_{13}H_{25}NO_4 - H^+ = 258.17$
- Data Analysis:
 - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Workflow for Commercial Supplier Selection

The selection of a suitable chemical supplier is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com